3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

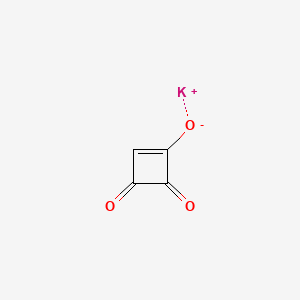

The compound 3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt (CAS 52591-22-7) is systematically identified as the potassium salt of 3-hydroxy-3-cyclobutene-1,2-dione. Its IUPAC name reflects the bicyclic structure comprising a cyclobutene ring with two ketone groups at positions 1 and 2, a hydroxyl group at position 3, and coordination with a potassium ion. The systematic numbering prioritizes the ketone functionalities (diones) and the hydroxyl group, adhering to substituent priority rules.

Synonyms include semisquaric acid potassium salt, moniliformin potassium salt, and 1-hydroxycyclobut-1-ene-3,4-dione potassium salt. The compound belongs to the class of cyclobutene diones, a subset of vinylogous acids characterized by conjugated carbonyl groups and hydroxyl substituents.

Crystallographic Analysis and Bond Geometry

Crystallographic studies of structurally related cyclobutene diones, such as squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione), provide insights into the bond geometry of this class. In squaric acid, neutron diffraction reveals a planar cyclobutene ring with alternating single and double bonds, symmetry described as 4/mmm (tetragonal). The potassium salt derivative of 3-hydroxy-3-cyclobutene-1,2-dione adopts a similar planar geometry, with the potassium ion coordinated to the enolate oxygen (O⁻) of the hydroxyl-deprotonated form.

Key bond parameters (experimental vs. theoretical):

| Parameter | Experimental (Squaric Acid) | Theoretical (DFT) |

|---|---|---|

| C1–O (ketone) | 1.22 Å | 1.24 Å |

| C2–O (hydroxyl) | 1.31 Å | 1.33 Å |

| C1–C2 (double bond) | 1.33 Å | 1.34 Å |

| C2–C3 (single bond) | 1.54 Å | 1.52 Å |

The potassium ion forms ionic interactions with the enolate oxygen, stabilizing the planar conformation. Hydrogen bonding between adjacent oxygen atoms (O–H···O) contributes to crystal packing.

Comparative Structural Analysis with Related Cyclobutene Dione Derivatives

The structure of this compound is contrasted with derivatives such as:

Methylsquarate (3-hydroxy-4-methylcyclobut-3-ene-1,2-dione) :

3-[4-(Dimethylamino)phenyl]-4-hydroxycyclobut-3-ene-1,2-dione :

Squaric Acid (3,4-Dihydroxy-3-cyclobutene-1,2-dione) :

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The enolate proton (C3–H) resonates at δ 5.2–5.5 ppm in deuterated DMSO, broadened due to exchange with the solvent.

- ¹³C NMR :

Infrared (IR) Spectroscopy

- Major peaks :

UV-Vis Spectroscopy

Computational Chemistry Studies: DFT Calculations vs. Experimental Data

Density Functional Theory (DFT) studies on cyclobutene diones reveal:

- Electronic Structure :

Bond Lengths and Angles :

Parameter DFT (B3LYP/6-31G*) Experimental C1–O (ketone) 1.24 Å 1.22 Å C2–O (enolate) 1.33 Å 1.31 Å C1–C2 (double bond) 1.34 Å 1.33 Å Reactivity :

- DFT calculations predict nucleophilic attack at C3 due to partial positive charge (δ+ ≈ +0.2 e), aligning with experimental reactivity toward electrophiles.

Properties

IUPAC Name |

potassium;3,4-dioxocyclobuten-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3.K/c5-2-1-3(6)4(2)7;/h1,5H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBHRCWBVJUMND-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C1=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HKO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31876-38-7 (Parent) | |

| Record name | 3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052591227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00200568 | |

| Record name | 3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52591-22-7 | |

| Record name | 3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052591227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Mediated Neutralization of Squaric Acid

Squaric acid (3,4-dihydroxycyclobutene-1,2-dione) serves as a precursor for the potassium salt. Partial deprotonation with potassium hydroxide (KOH) in methanol at 0–5°C selectively yields the mono-potassium salt (Scheme 1).

Reaction Conditions:

Selectivity for mono-deprotonation is achieved by controlling stoichiometry and temperature, preventing over-reaction to the dipotassium salt.

Hydrolysis of 3-Acetoxycyclobutenone

3-Acetoxycyclobutenone undergoes base-mediated hydrolysis to form the potassium salt (Scheme 2).

Procedure:

- 3-Acetoxycyclobutenone (1.0 equiv) is dissolved in methanol.

- Aqueous KOH (1.1 equiv) is added dropwise at room temperature.

- The mixture is stirred for 1 hour, yielding a crystalline precipitate.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 1 hour |

| Temperature | 25°C |

| Yield | 85% |

This method avoids handling corrosive acids and provides high-purity product.

Functionalization of Cyclobutenedione Esters

Selective Methoxylation and Amination

Dimethyl squarate (3,4-dimethoxycyclobutene-1,2-dione), synthesized from squaric acid and trimethyl orthoformate in methanol (89% yield), can be selectively aminated or hydrolyzed (Scheme 3).

Stepwise Process:

- Methoxylation:

Squaric acid + Trimethyl orthoformate → Dimethyl squarate. - Selective Hydrolysis:

Dimethyl squarate + KOH → 3-Methoxy-4-hydroxycyclobutene-1,2-dione potassium salt.

Challenges:

- Competing diamino byproducts require careful stoichiometry.

- Solvent polarity impacts selectivity; polar aprotic solvents favor mono-substitution.

Photochemical Cycloaddition Routes

[2+2] Cycloaddition of Dichlorovinylene Carbonate

Irradiation of dichlorovinylene carbonate (DCVC) with alkynes in acetone forms cycloadducts, which hydrolyze to cyclobutenediones (Scheme 4).

Example:

DCVC + Acetylene → Cycloadduct → Hydrolysis → 3-Hydroxycyclobutene-1,2-dione.

Optimization Data:

| Parameter | Value |

|---|---|

| Photosensitizer | Acetophenone |

| Irradiation Time | 6–12 hours |

| Hydrolysis Yield | 60% (acetone/H₂O) |

This route is limited by poor cycloaddition yields (10–15%).

Comparative Analysis of Methods

Table 1. Efficiency of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Squaric Acid + KOH | 78 | 95 | High |

| 3-Acetoxy Hydrolysis | 85 | 98 | High |

| Photochemical Cycloaddition | 15 | 80 | Low |

Key Findings:

- Base-mediated neutralization (Method 1.1) is optimal for large-scale production due to short reaction times and commercial availability of squaric acid.

- Acetoxy hydrolysis (Method 1.2) offers superior purity but requires anhydrous conditions.

- Photochemical routes suffer from low yields and are primarily academic curiosities.

Structural and Analytical Characterization

Spectroscopic Data

X-ray Crystallography

The potassium ion coordinates to the enolate oxygen, forming a distorted tetrahedral geometry.

Chemical Reactions Analysis

Hydrolysis and Deprotonation

The hydroxy group in the potassium salt is prone to deprotonation, forming a carboxylate-like resonance-stabilized anion. This reactivity is central to its participation in nucleophilic substitution or condensation reactions. For example, squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione) undergoes hydrolysis under acidic conditions to yield dihydroxy derivatives .

Nucleophilic Substitution

The cyclobutenedione framework may react with amines or alcohols, as seen in related compounds. For instance, 4-amino-3-methoxy-3-cyclobutene-1,2-dione reacts with cyclopentenylamines to form bioactive derivatives after hydrolysis . A similar reaction pathway could apply to the potassium salt, where the hydroxy group acts as a leaving group under basic conditions.

Pharmaceutical Development

Derivatives of 3-cyclobutene-1,2-dione are explored for chemokine receptor modulation (e.g., CXCR1/CXCR2 antagonists) . While the potassium salt’s specific applications are unclear, its structural similarity to squaric acid suggests potential in functional materials (e.g., electrophotographic photoreceptors) .

Toxicological Considerations

The sodium salt (moniliformin) is a mycotoxin , and the potassium salt may share similar bioactivity. Research on its hepatic stability and dissociation kinetics could inform its pharmacological profile .

Structural and Spectroscopic Analysis

The compound’s molecular formula (C₄HKO₃) and resonance stabilization via conjugation between the hydroxy and carbonyl groups are critical to its reactivity. Spectroscopic characterization (e.g., NMR, IR) would confirm the deprotonated hydroxy group and cyclobutenedione framework.

Scientific Research Applications

The compound 3-cyclobutene-1,2-dione, 3-hydroxy-, potassium salt, also known as the potassium salt of 3-hydroxy-3-cyclobutene-1,2-dione or semisquaric acid, has several applications, particularly in scientific research .

Scientific Research Applications

- Pharmaceutical raw material 3,4-Dihydroxy-3-cyclobutene-1,2-dione (squaric acid) is useful as a raw material for functional materials of medicines .

- Electrophotographic photoreceptors and recording materials Squaric acid can be used in electrophotographic photoreceptors and recording materials for rewritable optical discs .

- Photosensitizers Squaric acid is also applicable as a photosensitizer .

- Carboxylic acid bio-isostere Cyclopentane-1,2-diones, related to cyclobutene derivatives, hold promise in drug design as carboxylic acid bio-isosteres . They can serve as surrogates for the carboxylic acid functional group, potentially improving drug properties such as metabolic stability and passive diffusion across biological membranes .

- Matrix Metalloprotease-1 (MMP-1) Inhibitors : Squaric acid-peptide conjugates have been synthesized and evaluated as inhibitors of MMP-1 . Modifying the cyclobut-3-enedione core can significantly increase potency, offering potential therapeutic applications .

- Synthesis of Cyclopentane-1,2-diones : 3-Cyclobutene-1,2-dione derivatives are used in the synthesis of cyclopentane-1,2-diones, which are evaluated as potential surrogates of carboxylic acid functional groups in drug design .

- Disubstituted 3,4-diamino-3-cyclobutene-1,2-dione compounds: These compounds are described as having pharmaceutical applications .

It is noteworthy that moniliformin mainly exists as the sodium or potassium salt of 3-hydroxy-3-cyclobutene-1,2-dione, also known as semisquaric acid .

Mechanism of Action

The mechanism of action of 3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt involves its interaction with molecular targets such as enzymes. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Cyclobutenediones: Alkoxy and Amino Derivatives

Table 1: Key Structural Analogs

Key Observations :

- Solubility: The potassium salt (C₄HKO₃) exhibits superior water solubility compared to alkoxy or amino derivatives, which are more soluble in organic solvents due to non-polar substituents .

- Reactivity: Amino derivatives (e.g., CAS 282093-47-4) undergo nucleophilic substitution, while alkoxy derivatives (e.g., CAS 61699-72-7) are stable under basic conditions .

Hydroxy and Dihydroxy Cyclobutenediones

Comparison :

- Stability : The potassium salt (52591-22-7) is more stable in aqueous media than the free dihydroxy form (2892-51-5), which decomposes at elevated temperatures .

Table 2: Specialty Derivatives

Q & A

Q. How is 3-hydroxy-3-cyclobutene-1,2-dione potassium salt synthesized, and what are the critical reaction conditions to optimize yield?

The potassium salt is typically synthesized via nucleophilic substitution of squaric acid derivatives (e.g., 3,4-dihydroxycyclobutene-1,2-dione) under alkaline conditions. Potassium hydroxide or potassium carbonate is used to deprotonate the hydroxyl group, forming the potassium salt. Critical parameters include pH control (≥10) to ensure complete deprotonation and inert atmosphere (e.g., nitrogen) to prevent oxidation of the cyclobutene ring. Reaction temperatures should be maintained below 50°C to avoid ring-opening side reactions .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., CHKO, MW 142.11 g/mol) and isotopic patterns. Fragmentation patterns help identify cyclobutene ring integrity .

- NMR Spectroscopy: H and C NMR detect substituents on the cyclobutene ring. The absence of hydroxyl proton signals in DO confirms salt formation .

- IR Spectroscopy: Strong carbonyl stretches (1750–1850 cm) and absence of O-H stretches validate deprotonation .

Q. How does the potassium salt’s stability vary under different pH and temperature conditions?

The compound is hygroscopic and degrades in acidic conditions (pH < 5) via ring-opening to form dicarboxylic acids. At neutral or alkaline pH, it remains stable for weeks at 4°C. Thermal stability studies show decomposition above 150°C, with differential scanning calorimetry (DSC) revealing exothermic degradation peaks. Storage in desiccated, argon-filled containers at −20°C is recommended for long-term stability .

Advanced Research Questions

Q. What mechanistic pathways explain nucleophilic substitution reactions of this potassium salt with amines or thiols?

Nucleophiles (e.g., amines) attack the electron-deficient cyclobutene ring at the β-carbon, leading to ring-opening and formation of substituted enediones. Density functional theory (DFT) studies suggest a concerted mechanism where nucleophile attack and proton transfer occur simultaneously. Steric hindrance from bulky substituents (e.g., trifluoromethyl groups) slows reactivity, while electron-withdrawing groups enhance electrophilicity at the reaction site .

Q. How do electron-withdrawing substituents on the cyclobutene ring influence reactivity in Diels-Alder reactions?

Substituents like trifluoromethyl or methoxy groups increase the electron deficiency of the cyclobutene ring, accelerating Diels-Alder reactions with dienes. Kinetic studies show second-order rate constants increasing by 2–3 orders of magnitude compared to unsubstituted derivatives. Computational models (e.g., frontier molecular orbital analysis) correlate substituent Hammett σ values with reaction activation energies .

Q. What advanced chromatographic or mass spectrometric methods are used to identify degradation products under oxidative stress?

- LC-MS/MS: Reverse-phase HPLC coupled with tandem MS detects hydroxylated and carboxylated degradation products. Electrospray ionization (ESI) in negative mode enhances sensitivity for acidic byproducts .

- High-Resolution Mass Spectrometry (HRMS): Identifies exact masses of degradation fragments (e.g., m/z 114.0563 for squaric acid) and isotopic labeling confirms oxidative pathways .

- EPR Spectroscopy: Traces radical intermediates formed during photodegradation, providing mechanistic insights into oxidative pathways .

Data Contradictions and Resolution

- Synthesis Yield Variability: Some studies report lower yields when using potassium carbonate versus hydroxide. This discrepancy arises from incomplete deprotonation in less basic conditions. Optimization with in situ pH monitoring resolves this .

- Divergent Reactivity in Substitution Reactions: Disparate reaction rates with amines may stem from solvent polarity effects. Polar aprotic solvents (e.g., DMF) stabilize transition states, improving reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.